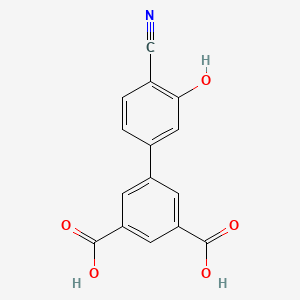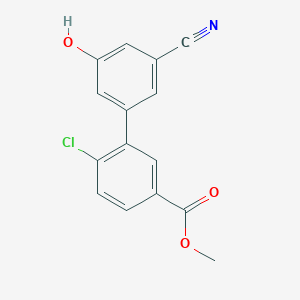![molecular formula C16H13FN2O2 B6377164 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1261999-28-3](/img/structure/B6377164.png)
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) is a phenolic compound that has been extensively studied in scientific research due to its unique chemical structure and potential applications. This compound has been used in a variety of fields, including organic synthesis, drug design, and biomedical research.
Scientific Research Applications
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as inhibitors of enzymes and neurotransmitters. It has also been used as a ligand in the synthesis of metal complexes, and as a catalyst in organic synthesis. Additionally, it has been used in the synthesis of organic polymers materials, and in the development of new drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of enzymes and neurotransmitters, as well as a ligand for metal complexes. Additionally, it has been proposed to act as a catalyst in organic synthesis, and as a polymerization agent in the development of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) are not fully understood. However, it has been reported to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, it has been proposed to have an inhibitory effect on the enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation.
Advantages and Limitations for Lab Experiments
The use of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound, and is easily synthesized in high yields. Additionally, it is a relatively inexpensive compound, making it an attractive starting material for the synthesis of a variety of compounds. However, it is important to note that this compound is toxic and should be handled with caution.
Future Directions
The potential applications of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) are vast. Further research is needed to explore its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis. Additionally, further research is needed to explore its potential as a ligand for metal complexes, and its potential as a polymerization agent in the development of new materials. Finally, further research is needed to explore its potential as an inhibitor of enzymes and neurotransmitters.
Synthesis Methods
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 4-fluorophenol with ethylcarbamoyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with cyanide ion to yield 3-cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%). This synthesis method has been reported to produce high yields of the desired product.
properties
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N-ethyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-19-16(21)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(20)7-12/h3-8,20H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOUHUXFGVEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684975 |
Source


|
| Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol | |
CAS RN |
1261999-28-3 |
Source


|
| Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)







![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)

![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)

